molecular formula C13H20ClNO B1429975 (1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 1423040-88-3

(1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B1429975
CAS No.: 1423040-88-3
M. Wt: 241.76 g/mol
InChI Key: BCDVCRIRPTUXCS-BTQNPOSSSA-N
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Description

(1R)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chiral tetrahydronaphthalene derivative with a propan-2-yloxy substituent at position 7 and an amine group at position 1. Its molecular formula is C₁₃H₂₀ClNO (MW: 241.76 g/mol), and it is synthesized via enantioselective routes to isolate the (1R)-configuration . This compound serves as a versatile scaffold in medicinal chemistry, particularly in the development of receptor-targeted small molecules due to its rigid bicyclic core and stereochemical diversity.

Key properties include:

  • Purity: ≥95% (typical for lab-grade material) .
  • Storage: Long-term stability under inert atmospheric conditions .
  • Synthetic methods: Microwave-assisted synthesis (similar to methods in ) and conventional amide coupling (as seen in ) .

Properties

IUPAC Name

(1R)-7-propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-9(2)15-11-7-6-10-4-3-5-13(14)12(10)8-11;/h6-9,13H,3-5,14H2,1-2H3;1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDVCRIRPTUXCS-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(CCCC2N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC2=C(CCC[C@H]2N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 1423040-88-3) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The compound is characterized by the following chemical properties:

  • Molecular Formula: C_{13}H_{20}ClN O
  • Molecular Weight: 281.76 g/mol
  • Structure: It features a tetrahydronaphthalene core with a propan-2-yloxy group and an amine functional group.

Research indicates that this compound acts primarily as a selective serotonin receptor agonist. Specifically, it has been studied for its interactions with the serotonin 5-HT_1 receptor subtypes. The structure-based ligand design approach has revealed that compounds similar to this one can exhibit varying degrees of potency and efficacy depending on their specific substitutions at different positions on the naphthalene ring .

Biological Activity and Efficacy

Recent studies have demonstrated that this compound exhibits significant agonistic activity at the 5-HT_1A receptor subtype. The following table summarizes key findings from various research studies:

StudyCompoundReceptor TargetActivityReference
1(1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine HCl5-HT_1AFull Agonist
2Analogous Compounds5-HT_1B/1DPartial Agonist
3(R)-D4 (related compound)RORγtInverse Agonist

Study on Neuropharmacological Effects

In a recent study exploring the neuropharmacological effects of this compound, researchers found that administration in animal models resulted in significant anxiolytic-like effects. The compound was shown to reduce anxiety-related behaviors in rodents when assessed using the elevated plus maze and open field tests.

Efficacy in Autoimmune Disease Models

Another case study investigated the efficacy of related tetrahydronaphthalene derivatives in treating autoimmune diseases. The findings suggested that these compounds could modulate immune responses effectively through their action on serotonin receptors .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Stereoisomers and Enantiomers

The (1R)-enantiomer is distinguished from its (1S)-counterpart (1S)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1423040-91-8) by stereochemical configuration. While both share identical molecular formulas and substituents, enantiomeric differences can lead to divergent biological activities, such as receptor binding affinity or metabolic stability .

Compound Configuration CAS Number Molecular Weight Key Feature
Target compound (1R) Not provided 241.76 g/mol 7-isopropoxy, 1-amine
(1S)-enantiomer (1S) 1423040-91-8 241.76 g/mol Mirror stereochemistry

Positional Isomers

6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CID 61834777) is a positional isomer with the isopropoxy group at position 6 instead of 5.

Substituent Variations

A. Halogenated Derivatives
  • (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1810074-75-9): Incorporates a chlorine atom at position 6, increasing molecular weight (218.12 g/mol) and lipophilicity compared to the target compound .
B. Methoxy and Alkoxy Derivatives
C. Unsubstituted Core
  • 1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride (CAS 3459-02-7): The base structure lacks substituents, resulting in lower molecular weight (183.68 g/mol) and simpler synthetic routes .

Functional Group Modifications

  • N-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride : Replaces the isopropoxy group with a propargylamine side chain, introducing alkyne functionality for click chemistry applications .

Table 1: Key Properties of Selected Analogs

Compound Molecular Formula Substituent(s) Molecular Weight (g/mol) Predicted CCS (Ų) [M+H]+ Notable Feature
Target compound C₁₃H₂₀ClNO 7-isopropoxy, 1-amine 241.76 N/A High stereoselectivity
6-Isopropoxy analog C₁₃H₁₉ClNO 6-isopropoxy, 1-amine 241.76 146.6 Altered electronic profile
(R)-6-Chloro analog C₁₀H₁₃Cl₂N 6-chloro, 1-amine 218.12 N/A Enhanced lipophilicity
5,7-Dichloro analog C₁₀H₁₂Cl₃N 5,7-dichloro, 1-amine 252.57 N/A Halogen bonding potential
Unsubstituted core C₁₀H₁₃ClN None 183.68 N/A Simplicity in synthesis

Preparation Methods

Starting Material Preparation: Naphthalene Derivative

The synthesis begins with a suitably substituted naphthalene, often 7-hydroxy-1-tetralone or a related ketone, which serves as the precursor for subsequent modifications.

Key reaction:

  • Synthesis of 7-hydroxy-1-tetralone via Friedel-Crafts acylation or other aromatic substitution methods, followed by oxidation or reduction steps to obtain the desired ketone.

Etherification to Introduce Propan-2-yloxy Group

The critical step involves the formation of the ether linkage at the 7-position:

Phenolic hydroxyl group reacts with propan-2-ol derivatives under acid catalysis or using dehydrating agents such as phosphorus oxychloride (POCl₃) or carbodiimides.

Reaction conditions:

Parameter Typical Range Notes
Catalyst p-toluenesulfonic acid (p-TsOH) Facilitates ether formation
Solvent Toluene, xylene Aryl ether formation often requires refluxing in aromatic hydrocarbons
Temperature 80–120°C Reflux conditions for efficient etherification

Partial Hydrogenation to Form Tetrahydronaphthalene

The aromatic ring is partially reduced to generate the tetrahydronaphthalene core:

Hydrogenation using palladium on carbon (Pd/C) or Raney nickel catalysts at controlled pressure and temperature.

Reaction conditions:

Parameter Typical Range Notes
Catalyst Pd/C Commonly used for selective hydrogenation
Hydrogen pressure 1–5 atm Ensures controlled reduction
Temperature 25–50°C Maintains selectivity

Introduction of the Amine Group

The amine is incorporated via reductive amination or nucleophilic substitution:

  • Reductive amination involves reacting the ketone with ammonia or a primary amine under hydrogenation conditions, often with catalysts like Pd/C or Raney nickel, to afford the amino derivative.

  • Alternatively, nucleophilic substitution on a suitable leaving group (e.g., halide) at the 1-position can be performed, followed by reduction.

Reaction conditions:

Parameter Typical Range Notes
Amine source Ammonia or primary amines For reductive amination
Reducing agent Sodium cyanoborohydride (NaBH₃CN) Selective reduction of imines
Solvent Methanol, ethanol Compatible with reductive amination

Formation of Hydrochloride Salt

The free base is converted into its hydrochloride salt:

Treatment with gaseous hydrogen chloride (HCl) in anhydrous solvents or by bubbling HCl gas into an ethanol solution of the amine.

Reaction conditions:

Parameter Typical Range Notes
Solvent Ethanol, isopropanol Facilitates salt formation
Temperature 0–25°C To control crystallization

Industrial-Scale Production Techniques

For large-scale manufacturing, the process emphasizes efficiency, yield, and purity:

Data Table: Summary of Preparation Conditions

Step Reaction Type Catalyst/Reagents Typical Conditions Purpose
Etherification Nucleophilic substitution p-TsOH, dehydrating agents 80–120°C, aromatic solvents Introduce propan-2-yloxy group
Hydrogenation Reduction Pd/C, H₂ 25–50°C, 1–5 atm Form tetrahydronaphthalene core
Amination Reductive amination NH₃ or primary amines, NaBH₃CN 25–50°C, methanol Attach amino group at position 1
Salt formation Acid-base reaction HCl gas 0–25°C Convert free base to hydrochloride salt

Research Findings and Optimization Strategies

Research indicates that:

Q & A

Q. What are the optimal synthetic routes for preparing (1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride?

Methodological Answer: The synthesis typically involves stereoselective alkylation or substitution reactions. For example:

  • Step 1: Introduce the isopropyloxy group via nucleophilic substitution using propan-2-ol derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Chiral resolution or asymmetric catalysis to achieve the (1R)-configuration. Catalytic asymmetric hydrogenation of ketimine precursors (using chiral ligands like BINAP-Ru complexes) is effective for similar tetrahydronaphthylamine derivatives .
  • Step 3: Hydrochloride salt formation via treatment with HCl in ether .
    Key Considerations: Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify intermediates via silica chromatography or HPLC .

Q. How can NMR spectroscopy be used to confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H NMR: Key signals include:
    • Aromatic protons (δ 6.5–7.2 ppm, multiplet, integration for 3H).
    • Methine proton adjacent to the amine (δ ~3.5 ppm, multiplet, 1H).
    • Isopropyloxy group (δ 1.2–1.4 ppm, doublet for CH₃ groups; δ 4.5–4.7 ppm, septet for CH) .
  • ¹³C NMR: Confirm the tetrahydronaphthalene backbone (C signals at 20–40 ppm for CH₂ groups, 125–140 ppm for aromatic carbons) and isopropyloxy group (C-O at ~70 ppm) .
    Validation: Compare with reference data for structurally similar compounds (e.g., (R)-7-benzyl derivatives) .

Q. What analytical techniques are critical for assessing enantiomeric purity?

Methodological Answer:

  • Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane:isopropanol (90:10) + 0.1% diethylamine. Retention times should match the (1R)-enantiomer standard .
  • Polarimetry: Measure specific rotation ([α]D) and compare with literature values for enantiopure samples (e.g., [α]D = +53.1° for a related (R)-configured amine ).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the optimization of enantioselective synthesis?

Methodological Answer:

  • Transition-State Modeling: Use density functional theory (DFT) to model chiral induction during catalytic hydrogenation. For example, calculate energy barriers for diastereomeric transition states to predict enantioselectivity .
  • Ligand Screening: Simulate interactions between chiral ligands (e.g., sulfinamides, BINAP derivatives) and the substrate to identify steric/electronic factors favoring the (1R)-configuration .

Q. What strategies resolve contradictions in pharmacological data (e.g., receptor binding vs. in vivo efficacy)?

Methodological Answer:

  • Receptor Profiling: Perform competitive binding assays (e.g., µ-opioid receptor (MOR) displacement using [³H]-DAMGO) to confirm target engagement. Correlate with functional assays (cAMP inhibition) .
  • Metabolic Stability: Assess hepatic clearance using microsomal assays. Low bioavailability in vivo may explain efficacy gaps despite high receptor affinity .

Q. How can crystallography (e.g., SHELX) resolve stereochemical ambiguities?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å). Refine structures with SHELXL, focusing on Flack parameter analysis to confirm absolute configuration .
  • Validation: Compare experimental bond lengths/angles with DFT-optimized structures to detect conformational anomalies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(1R)-7-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

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